molecular formula C12H12ClFN4O2S B2698709 1-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2319851-80-2

1-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Katalognummer B2698709
CAS-Nummer: 2319851-80-2
Molekulargewicht: 330.76
InChI-Schlüssel: ULNIJKYVFVVDKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, comprising a 3-chloro-4-fluorophenyl group, a sulfonyl group, an azetidin-3-yl group, and a 1,2,4-triazole group. This structure is likely to confer unique properties to the compound, making it valuable for various applications in scientific research .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that halogenated derivatives of 1H-1,2,4-triazole compounds exhibit antimicrobial properties. For instance, derivatives with fluoro and chloro substitutions have shown inhibitory effects against pathogens such as Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus, with activity similar or superior to known antifungal agents. Additionally, these compounds have displayed superior activity against Mycobacterium tuberculosis compared to clotrimazole and econazole, used as reference drugs. This suggests their potential application in the development of new antimicrobial agents (G. Menozzi et al., 2004).

Pharmacological Studies

Sulfur-containing 1,2,4-triazole derivatives have been synthesized and characterized for their pharmacological activities. These compounds demonstrated moderate to better antimicrobial activity against selected bacteria and fungi, with in silico studies indicating excellent drug-like characteristics for certain derivatives. This highlights their potential in pharmacological applications and as candidates for further drug development (D. V. N. Rao et al., 2014).

Synthesis and Characterization for Biological Activity

Novel synthesis methods have been developed for sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, demonstrating good yields. These compounds were evaluated for antibacterial activity and free radical scavenging activity, showing potent activity comparable to standard drugs. This underscores the importance of these compounds in the development of new antibacterial agents and antioxidants (Rakesh Sreerama et al., 2020).

Antiproliferative Activity

Research into 1-(4′-sulfamoylphenyl)-1,2,3-triazole derivatives bearing an N-heterocycle moiety has shown that these compounds exhibit antiproliferative activity against various cancer cell lines. This suggests their potential as lead compounds for the development of new antitumor drugs (Na Li et al., 2018).

Synthesis for Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles have been identified as stable precursors for generating reactive intermediates used in the synthesis of various heterocycles important in synthetic and medicinal chemistry. These intermediates facilitate the introduction of nitrogen atoms into heterocycles, highlighting their utility in the synthesis of complex structures (M. Zibinsky & V. Fokin, 2013).

Zukünftige Richtungen

Given its potential applications in drug discovery and development, future research could focus on further exploring the properties of this compound and its derivatives. This could include investigating its potential as a protein kinase inhibitor, as well as exploring other potential therapeutic applications .

Eigenschaften

IUPAC Name

1-[[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4O2S/c13-11-3-10(1-2-12(11)14)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNIJKYVFVVDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.